

Spectral Analysis of 1-bromo-3-methylbutan-2ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	1-bromo-3-methylbutan-2-ol	
Cat. No.:	B044407	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-bromo-3-methylbutan-2-ol** (CAS No. 1438-12-6)[1][2][3]. Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is supplemented with comparative data from structurally similar compounds to ensure the highest possible accuracy.

Chemical Structure and Predicted Spectral Data

The structure of **1-bromo-3-methylbutan-2-ol** is presented below, with each unique proton and carbon atom labeled for clear correlation with the predicted NMR data.

Structure:

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of **1-bromo-3-methylbutan-2-ol** in a standard solvent such as deuterochloroform (CDCl₃) would exhibit distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms (bromine and oxygen) and the spin-spin coupling between adjacent protons.



Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ha	~3.5 - 3.7	Doublet of Doublets (dd)	$J_{a-e} \approx 4-6, J_{a-e}'$ $\approx 8-10$	2H
He	~3.8 - 4.0	Multiplet (m)	-	1H
He'	~2.0 (variable)	Broad Singlet (s)	-	1H
Но	~1.9 - 2.1	Multiplet (m)	-	1H
Ha'	~1.0	Doublet (d)	$J_a'_{-o}\approx 6-7$	6H

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to them.

Carbon Label	Chemical Shift (δ, ppm)	
C1	~35 - 45	
C ₂	~70 - 80	
Сз	~30 - 40	
C4, C5	~15 - 25	

Predicted IR Spectral Data

The infrared spectrum of **1-bromo-3-methylbutan-2-ol** is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.



Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H stretch	3200 - 3600	Strong, Broad
C-H stretch (sp³)	2850 - 3000	Medium to Strong
C-O stretch	1050 - 1150	Strong
C-Br stretch	500 - 600	Medium to Strong

Predicted Mass Spectrometry Data

The mass spectrum of **1-bromo-3-methylbutan-2-ol**, obtained by a technique such as electron ionization (EI), would exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of the compound is 167.04 g/mol [1][4].

m/z	lon	Notes
166/168	[C₅H11BrO]+	Molecular ion (M+)
123/125	[C₄H ₈ Br] ⁺	Loss of CH ₂ OH
87	[C5H11O] ⁺	Loss of Br
71	[C ₄ H ₇ O] ⁺	
43	[C ₃ H ₇]+	Isopropyl cation (base peak)

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.



Methodology:

- Sample Preparation: A sample of **1-bromo-3-methylbutan-2-ol** (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. A longer relaxation delay (5-10 seconds) may be necessary for guaternary carbons.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 1-bromo-3-methylbutan-2-ol, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.



- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or the solvent is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.
- Data Analysis: The positions of the major absorption bands are identified and correlated with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
 For a volatile liquid, this is typically done via direct injection into a heated probe or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a
 plot of ion intensity versus m/z.
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The
 fragmentation pattern is analyzed to deduce the structure of the molecule. The presence of
 isotopic peaks is used to confirm the presence of elements with multiple common isotopes,
 such as bromine.

Signaling Pathways and Experimental Workflows



The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-bromo-3-methylbutan-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 1438-12-6|1-Bromo-3-methylbutan-2-ol|BLD Pharm [bldpharm.com]
- 3. 1-bromo-3-methylbutan-2-ol | 1438-12-6 | Buy Now [molport.com]
- 4. 1-Bromo-3-methylbutan-2-ol | C5H11BrO | CID 13102052 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 1-bromo-3-methylbutan-2-ol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b044407#1-bromo-3-methylbutan-2-ol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com